![molecular formula C12H12ClN3O2 B2448825 N-(4-chlorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1014089-48-5](/img/structure/B2448825.png)
N-(4-chlorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
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Overview
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and chemical stability. Unfortunately, specific information on the physical and chemical properties of “N-(4-chlorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide” is not available .Scientific Research Applications
Radiotracer Synthesis for PET Imaging
Research has demonstrated the synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, a potential radiotracer for studying CB1 cannabinoid receptors in animal brains via positron emission tomography (PET) (Katoch-Rouse & Horti, 2003).
Cannabinoid-1 Receptor Antagonism for Obesity Treatment
A novel compound N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrazano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide (MK-5596) was identified as a potent cannabinoid-1 receptor (CB1R) inverse agonist, showing potential for obesity treatment (Yan et al., 2010).
Molecular Interaction Studies with CB1 Receptor
Investigation into the molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor revealed important insights into the antagonist's binding interaction and potential pharmacophore models (Shim et al., 2002).
Synthesis and Structural Analysis
The synthesis of related pyrazole compounds like 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid has contributed to regiospecific structural identification and understanding of such compounds' solid-state interactions (Kumarasinghe, Hruby, & Nichol, 2009).
Antitumor Activity Exploration
Synthetic pyrazole compounds like 5-(4-chlorophenyl)-N,N-dimethyl-7-(trifluoromethyl) pyrazolo pyrimidine-3-carboxamide have been explored for their potential antitumor activities, providing a basis for developing new cancer treatments (Xin, 2012).
Antiobesity Properties in Animal Models
Research on diaryl dihydropyrazole-3-carboxamides, such as the bisulfate salt of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid morpholin-4-ylamide, has shown significant in vivo antiobesity activity related to CB1 receptor antagonism (Srivastava et al., 2007).
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to exhibit various biological activities, suggesting that n-(4-chlorophenyl)-3-methoxy-1-methyl-1h-pyrazole-4-carboxamide may interact with multiple targets .
Mode of Action
It’s worth noting that compounds with similar structures have been reported to exhibit anticonvulsant activity . This suggests that this compound may interact with its targets in a way that modulates neuronal activity.
Biochemical Pathways
Given the potential anticonvulsant activity of similar compounds , it’s plausible that this compound may influence pathways related to neuronal signaling.
Result of Action
The potential anticonvulsant activity of similar compounds suggests that this compound may exert effects on neuronal activity .
Future Directions
properties
IUPAC Name |
N-(4-chlorophenyl)-3-methoxy-1-methylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2/c1-16-7-10(12(15-16)18-2)11(17)14-9-5-3-8(13)4-6-9/h3-7H,1-2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCIJWTKIWCQVJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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